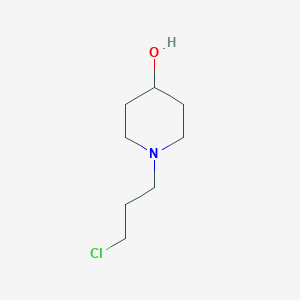
1-(3-Chloropropyl)piperidin-4-OL
説明
“1-(3-Chloropropyl)piperidin-4-OL” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular formula of “1-(3-Chloropropyl)piperidin-4-OL” is C8H16ClNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The average mass of “1-(3-Chloropropyl)piperidin-4-OL” is 177.672 Da . More specific physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved papers.科学的研究の応用
Cytotoxicity and Anticancer Potential
- A study by (Dimmock et al., 1998) identified a class of compounds, including piperidinols, that exhibited significant cytotoxicity towards various cell lines, suggesting potential in developing anticancer agents.
Gastric Antisecretory Properties
- Research conducted by (Scott et al., 1983) explored derivatives of piperidines as gastric antisecretory agents, highlighting their potential in treating peptic ulcer disease.
Applications in Organic Synthesis
- Wasserman et al. (1989) and Wasserman and Dion (1982) presented the use of derivatives from 3-chloropropionic acid, including 1-piperidino compounds, in synthetic applications, particularly in the formation of pyrroles, pyrrolines, and pyrrolizidines. These compounds offer valuable tools in organic synthesis (Wasserman, Dion, & Fukuyama, 1989); (Wasserman & Dion, 1982).
Synthesis and Molecular Structure Analysis
- The synthesis and structural analysis of related compounds to 1-(3-Chloropropyl)piperidin-4-OL were discussed by (Bhat et al., 2018), offering insights into their electronic and molecular properties, which is crucial for drug development.
Anticonvulsant Drug Research
- The structural and electronic properties of anticonvulsant drugs, including compounds like 1-(3-Chloropropyl)piperidin-4-OL, were studied, contributing valuable data to the development of new anticonvulsant therapies (Georges, Vercauteren, Evrard, & Durant, 1989).
将来の方向性
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
特性
IUPAC Name |
1-(3-chloropropyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLTVEOBDGHJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508165 | |
| Record name | 1-(3-Chloropropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)piperidin-4-OL | |
CAS RN |
145285-36-5 | |
| Record name | 1-(3-Chloropropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
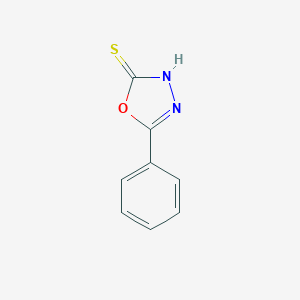
![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)
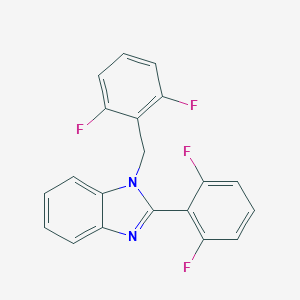
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)
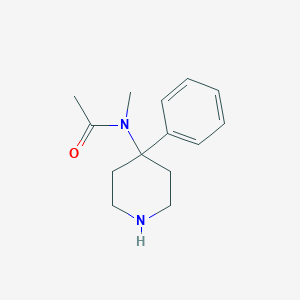
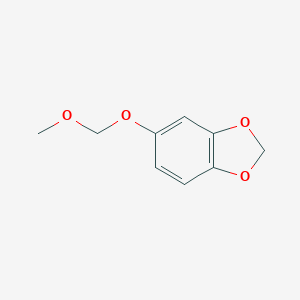
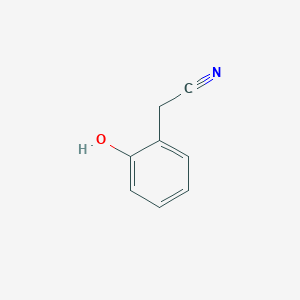

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)
